(2E,4E)-2-(benzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile
CAS No.: 140138-86-9
Cat. No.: VC7616249
Molecular Formula: C18H15NO3S
Molecular Weight: 325.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140138-86-9 |
|---|---|
| Molecular Formula | C18H15NO3S |
| Molecular Weight | 325.38 |
| IUPAC Name | (2E,4E)-2-(benzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile |
| Standard InChI | InChI=1S/C18H15NO3S/c1-22-16-12-10-15(11-13-16)6-5-9-18(14-19)23(20,21)17-7-3-2-4-8-17/h2-13H,1H3/b6-5+,18-9+ |
| Standard InChI Key | ZGPQETDNYPENIC-LTIZGNAXSA-N |
| SMILES | COC1=CC=C(C=C1)C=CC=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Introduction
Chemical and Physical Properties
The compound’s key properties are summarized below:
| Property | Value |
|---|---|
| CAS No. | 339276-65-2 |
| IUPAC Name | (2E,4E)-4-(Benzenesulfonyl)-5-(4-methoxyanilino)penta-2,4-dienenitrile |
| Molecular Formula | C₁₈H₁₆N₂O₃S |
| Molecular Weight | 340.4 g/mol |
| SMILES | COC1=CC=C(C=C1)NC=C(C=CC#N)S(=O)(=O)C2=CC=CC=C2 |
| InChI Key | CYNIJVZHTUDTHY-CHWMWHQTSA-N |
| PubChem CID | 6525727 |
Solubility data for this compound remain unreported in the literature. Its benzenesulfonyl group contributes to potential polarity, while the methoxyphenylamino substituent may enhance solubility in organic solvents.
Synthesis and Reaction Pathways
General Synthesis Strategy
The synthesis of (2E,4E)-4-(benzenesulfonyl)-5-[(4-methoxyphenyl)amino]penta-2,4-dienenitrile involves multi-step reactions designed to achieve regioselective functionalization. A common approach includes:
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Formation of the Dienenitrile Backbone: Base-catalyzed condensation of acrylonitrile derivatives to establish the conjugated system.
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Sulfonylation: Introduction of the benzenesulfonyl group via nucleophilic substitution or electrophilic aromatic substitution.
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Amination: Coupling of 4-methoxyaniline to the dienenitrile intermediate under mild acidic or basic conditions.
Key Reaction Considerations
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Stereochemical Control: The (2E,4E) configuration is maintained through steric hindrance and reaction temperature modulation.
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Catalytic Systems: Palladium or copper catalysts may facilitate coupling reactions, as seen in analogous heterocyclic syntheses . For example, JP2001031656A describes methods for introducing aryl groups without carcinogenic intermediates, which could apply to the methoxyphenyl moiety here .
Structural and Mechanistic Insights
Electronic Effects
The benzenesulfonyl group acts as a strong electron-withdrawing group, polarizing the dienenitrile system and enhancing electrophilicity at the α,β-unsaturated positions. This property makes the compound reactive toward nucleophiles, such as thiols or amines, in Michael addition reactions.
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include ν(C≡N) ~2200 cm⁻¹, ν(S=O) ~1150–1300 cm⁻¹, and ν(N–H) ~3300 cm⁻¹.
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NMR: The ¹H NMR spectrum would show signals for the methoxy group (~δ 3.8 ppm), aromatic protons (~δ 6.5–8.0 ppm), and trans-vinylic hydrogens (~δ 5.5–7.0 ppm).
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